molecular formula C11H14ClNO4S B1333110 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-80-8

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No.: B1333110
CAS No.: 250714-80-8
M. Wt: 291.75 g/mol
InChI Key: VZOJAOITKGOGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a synthetic organic compound featuring a branched aliphatic backbone with a 4-chlorophenylsulfonamide substituent at the C2 position and a carboxylic acid group at the C1 position.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJAOITKGOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377535
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-80-8
Record name N-[(4-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-Step Process

Step Conditions/Details
Aldehyde Reaction Molar ratio = 1:1.1; Temp = 95–105°C
Hydrogenation Catalysts not specified
Hydroformylation Rhodium salts (e.g., RhCl₃); Temp = 100–160°C; Pressure = 15–30 MPa
Oxidation KMnO₄ in sulfuric acid; Temp = ~25°C
Purification Recrystallization from cyclohexane

Comparative Analysis of Methods

Aspect Method 1 (Toluene) Method 2 (Multi-Step)
Yield Not reported ~82.8%
Reaction Complexity Single-step Multi-step
Environmental Impact Minimal waste Use of rhodium catalysts requires handling
Purity High High

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .

Comparison with Similar Compounds

Structural and Functional Group Differences

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids ()
  • Substituent : These compounds feature a sulfanyl (-S-) group linked to a carboxymethyl moiety at C2, contrasting with the sulfonamide (-SO₂NH-) group in the target compound.
  • Synthesis: Prepared via Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, followed by Friedel-Crafts acylation .
  • Chirality : Synthesized as racemic mixtures (R/S enantiomers), unlike the target compound, which may require specialized resolution techniques for enantiopure forms.
  • Functional Implications : The sulfanyl group is less electron-withdrawing than sulfonamide, resulting in lower acidity of the carboxylic acid group.
2-(4-Chlorophenyl)-3-methylbutanoic Acid ()
  • Substituent : Lacks the sulfonamide group, instead having a 4-chlorophenyl group directly attached to the C2 position.
  • Optical Resolution : Resolved using diethylamine crystallization to isolate enantiomers with high purity .
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic Acid Hydrochloride ()
  • Substituent : Contains a benzylamine (-CH₂NH-) group at C2, protonated as a hydrochloride salt.
  • Commercial Availability: Sold as a research chemical (Santa Cruz Biotechnology), indicating utility in biochemical assays .
  • Functional Contrast : The benzylamine group is basic, forming stable salts, whereas the sulfonamide in the target compound is weakly acidic.

Physicochemical Properties

Property Target Compound 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids 2-(4-Chlorophenyl)-3-methylbutanoic Acid 2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic Acid HCl
Molecular Weight ~300 g/mol (estimated) 250–400 g/mol (varies with aryl group) ~228 g/mol ~316 g/mol
Acidity (pKa) Carboxylic acid: ~2.5–3.5; Sulfonamide: ~9–10 Carboxylic acid: ~3.0–4.0 Carboxylic acid: ~2.5–3.0 Carboxylic acid: ~2.5–3.0; Amine (protonated): ~8–9
Solubility Moderate in polar solvents (DMSO, methanol) High in polar aprotic solvents (DMF, acetone) High in ethanol, ethyl acetate High in water (due to HCl salt)
Chirality Likely racemic unless resolved Racemic mixtures Resolvable via diethylamine crystallization Not reported

Biological Activity

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₃ClO₂S. Its structure includes a sulfonamide group attached to a branched aliphatic acid, which is hypothesized to enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. In studies evaluating its efficacy:

  • Tested Strains : The compound was tested against Salmonella typhi, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.
  • Results : It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly:

  • Acetylcholinesterase (AChE) : It has shown promising inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases.
  • Urease : Strong inhibitory effects were noted, suggesting potential applications in treating urease-related conditions .

Anticancer Potential

The sulfonamide moiety is associated with various therapeutic potentials, including anticancer activity. Preliminary findings indicate that derivatives of this compound may inhibit cancer cell proliferation, although detailed studies are still required to confirm these effects .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The compound likely interacts with the active sites of enzymes, inhibiting their function.
  • Protein Interactions : It may also bind to specific proteins involved in cellular signaling pathways, affecting various biological processes .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study conducted on synthesized derivatives highlighted that this compound exhibited significant antibacterial activity against multiple strains. The study utilized both in vitro assays and docking studies to elucidate binding interactions with bacterial enzymes .
  • Enzyme Inhibition Analysis :
    Another research effort focused on the enzyme inhibitory properties of the compound. It was found that not only did it inhibit AChE effectively, but it also demonstrated substantial urease inhibition, indicating potential for therapeutic applications in treating infections caused by urease-producing bacteria .
  • Anticancer Activity Exploration :
    A preliminary investigation into the anticancer properties revealed that derivatives of this compound could inhibit the growth of cancer cells in vitro. Further studies are necessary to explore the underlying mechanisms and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, and how do reaction conditions impact yield?

  • Methodological Answer : High yields (e.g., >90%) for structurally analogous sulfonamide derivatives are achieved via nucleophilic substitution between 4-chlorophenylsulfonyl chloride and amino acid precursors under controlled pH (7–9) and low-temperature conditions (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical, as demonstrated in studies of similar compounds .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. For example, ¹H NMR peaks between δ 1.2–1.4 ppm indicate methyl groups, while sulfonamide NH protons appear near δ 8–10 ppm. IR stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl (S=O) groups. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended for assessing impurities .

Q. How does the solubility profile of this compound influence formulation for in vitro studies?

  • Methodological Answer : The compound’s solubility varies significantly with pH due to its carboxylic acid and sulfonamide groups. Pre-solubilization in DMSO (10–20 mM stock) followed by dilution in aqueous buffers (pH 7.4) is advised. For hydrophobic assays, co-solvents like ethanol or Tween-80 (<1% v/v) can enhance solubility without cytotoxicity .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of enantiomerically pure forms?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipases) is effective. For example, (2R,3S)-configured analogs require chiral auxiliaries during coupling steps, as described in studies on related amino-hydroxy-phenylbutanoic acids .

Q. How can impurity profiling be systematically conducted for this compound?

  • Methodological Answer : Use orthogonal methods like LC-MS and GC-MS to identify byproducts. For example, 4-chlorobenzoyl derivatives (common impurities in aryl sulfonamide synthesis) can be quantified against reference standards (e.g., Fenofibric Acid, Imp. B(EP)) at thresholds <0.1% .

Q. What role do sulfonamide and methyl substituents play in modulating biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal that the 4-chlorophenylsulfonyl group enhances target binding via hydrophobic interactions, while the methyl branch at position 3 reduces metabolic degradation. Computational docking (e.g., AutoDock Vina) validates these interactions .

Q. What in vitro assays are suitable for evaluating its antimicrobial or anti-inflammatory potential?

  • Methodological Answer : Broth microdilution (MIC/MBC) for antimicrobial activity (using Staphylococcus aureus or E. coli) and LPS-induced cytokine inhibition (e.g., IL-6/TNF-α ELISA) for anti-inflammatory screening. Agar diffusion assays (nutrient agar/PDA media) are also effective, as noted in sulfonamide derivative studies .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

  • Methodological Answer : Long-term stability requires storage at 2–8°C in desiccated, amber vials to prevent hydrolysis of the sulfonamide group. Accelerated stability studies (40°C/75% RH for 6 weeks) can predict degradation pathways, with LC-MS monitoring for sulfonic acid byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.